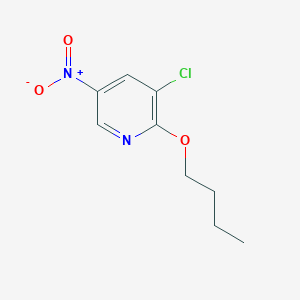

2-Butoxy-3-chloro-5-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3-chloro-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-2-3-4-15-9-8(10)5-7(6-11-9)12(13)14/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYLJSHXIZTUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 3 Chloro 5 Nitropyridine

Precursor Selection and Design for Regioselective Synthesis

The regioselective synthesis of 2-Butoxy-3-chloro-5-nitropyridine hinges on the strategic selection of starting materials that facilitate the controlled introduction of the butoxy, chloro, and nitro groups at the desired positions of the pyridine (B92270) ring. A common and effective strategy involves a multi-step synthesis beginning with a pre-functionalized pyridine derivative.

A logical starting point for the synthesis is a pyridine ring already bearing one or more of the required substituents in the correct orientation. For instance, 2-chloro-5-nitropyridine (B43025) serves as a key precursor. This compound possesses a chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and a nitro group at the 5-position, which acts as an electron-withdrawing group, activating the ring for such reactions. The synthesis of 2-chloro-5-nitropyridine itself can be achieved through various routes, including the nitration of 2-chloropyridine (B119429) or the chlorination of 2-hydroxy-5-nitropyridine. chemicalbook.comgoogle.com The latter is often prepared by the diazotization of 2-amino-5-nitropyridine (B18323) followed by hydrolysis. google.com

Another approach involves starting with 2,3-dichloropyridine. Nitration of this precursor would need to be regioselective to yield 2,3-dichloro-5-nitropyridine (B1272384). Subsequent selective nucleophilic substitution of the chlorine at the 2-position with butoxide would then yield the target compound. The higher reactivity of the 2-position in pyridines towards nucleophiles makes this a plausible, though potentially challenging, route.

The choice of precursor is critical for achieving high regioselectivity. The inherent electronic properties of the pyridine ring, influenced by the existing substituents, direct the incoming groups to specific positions. For example, the presence of a nitro group at the 5-position deactivates the ring towards electrophilic substitution but activates the 2- and 6-positions for nucleophilic attack. This electronic guidance is fundamental to designing a successful regioselective synthesis.

Reaction Conditions and Catalysis in Butoxylation and Nitration Steps

The introduction of the butoxy and nitro groups requires carefully controlled reaction conditions and, in some cases, the use of catalysts to ensure high yield and selectivity.

Butoxylation: The butoxylation step typically involves the nucleophilic substitution of a leaving group, most commonly a halogen like chlorine, at the 2-position of the pyridine ring with a butoxide source. The reaction is generally carried out by treating the chlorinated pyridine precursor, such as 2-chloro-5-nitropyridine, with sodium butoxide. The sodium butoxide is often prepared in situ by reacting n-butanol with a strong base like sodium hydride or sodium metal.

The choice of solvent is crucial. Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to dissolve the reactants and facilitate the reaction. The reaction temperature is another critical parameter that needs to be optimized to balance the reaction rate and minimize side reactions.

Nitration: The nitration of the pyridine ring is a classic electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene (B151609). The presence of an activating group or specific nitrating agents is often necessary. If the synthesis starts from a precursor like 2-butoxy-3-chloropyridine, the subsequent nitration must be directed to the 5-position.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be harsh and may lead to low yields or the formation of undesired isomers. researchgate.net Milder nitrating agents or alternative methods have been developed. For instance, the use of dinitrogen pentoxide in an organic solvent followed by treatment with a bisulfite solution has been shown to be an effective method for the nitration of pyridines. ntnu.no The reaction conditions, including the choice of nitrating agent, solvent, and temperature, must be carefully controlled to achieve the desired regioselectivity for the 5-nitro isomer.

Optimization Strategies for Yield and Purity in Multi-step Synthesis

One key strategy is the use of a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined in the later stages. However, for a relatively small molecule like this compound, a linear synthesis is more common. In this case, optimizing each step is paramount.

For the butoxylation step, optimization would involve screening different bases, solvents, and temperatures to find the conditions that give the highest conversion of the starting material to the desired product with minimal by-product formation. Similarly, for the nitration step, a study of various nitrating agents and reaction conditions would be necessary to maximize the yield of the 5-nitro isomer.

Purification at each stage is critical to prevent the accumulation of impurities that could interfere with subsequent reactions. Common purification techniques include recrystallization, column chromatography, and distillation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for monitoring the progress of the reactions and assessing the purity of the intermediates and the final product. These techniques provide quantitative data that can guide the optimization process. For instance, a Chinese patent describes a preparation method for 2-chloro-5-nitropyridine with a reported purity of 99.8% by gas chromatography. chemicalbook.com

Recent advancements in reaction optimization include the use of machine learning algorithms and Bayesian optimization to explore large parameter spaces more efficiently than traditional methods. ucla.edu

Green Chemistry Approaches and Sustainable Synthesis Principles

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. rasayanjournal.co.in These principles can be applied to the synthesis of this compound to reduce its environmental impact.

One key aspect of green chemistry is the use of safer and more sustainable solvents. Traditional syntheses often employ hazardous solvents. Research into replacing these with greener alternatives, such as ionic liquids or solvent-free reaction conditions, is an active area of investigation. rasayanjournal.co.in

Atom economy is another important principle, which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. nih.gov While a specific MCR for this compound may not be readily available, the development of such a process would be a significant advancement in its sustainable synthesis.

The use of catalysis is also a cornerstone of green chemistry. Catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. Exploring catalytic methods for the butoxylation and nitration steps could lead to more efficient and sustainable processes.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has been shown to provide advantages over conventional heating methods. nih.gov

Finally, minimizing waste and avoiding the use of toxic reagents are crucial for a sustainable synthesis. This includes developing processes that generate fewer by-products and using less hazardous reagents for chlorination and nitration. For example, finding alternatives to harsh nitrating agents like fuming nitric acid and sulfuric acid would be a significant step towards a greener synthesis.

Advanced Chemical Transformations of 2 Butoxy 3 Chloro 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). google.com The nitro group at the 5-position deactivates the ring for electrophilic attack but strongly activates the positions ortho (C-4, C-6) and para (C-2) to it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. bldpharm.combldpharm.com

Amine-Mediated Substitutions of the Chloro Group

While the chloro group at the 3-position is not directly activated by the 5-nitro group (being in a meta position), substitution can still be achieved, often requiring forcing conditions. The reaction of related 2-chloro-5-nitropyridine (B43025) with various amines proceeds via the addition-elimination SNAr mechanism. rsc.orgnih.gov In these reactions, the amine attacks the carbon bearing the chloro group, leading to the formation of a zwitterionic intermediate, which then eliminates the chloride ion to yield the substituted product. rsc.org The reactivity of amines generally follows their order of nucleophilicity and basicity. For instance, studies on similar substrates show that cyclic secondary amines like piperidine (B6355638) and pyrrolidine (B122466) are often more reactive than primary amines such as n-butylamine. rsc.org

Table 1: Representative Amine-Mediated Substitutions on Related Chloronitropyridines This table presents data for analogous compounds to illustrate the expected reactivity.

| Substrate | Amine | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Piperidine | DMSO | Not specified | 2-(Piperidin-1-yl)-5-nitropyridine | rsc.org |

| 2-Chloro-5-nitropyridine | n-Butylamine | Acetonitrile | Not specified | N-Butyl-5-nitropyridin-2-amine | rsc.org |

Reactivity with Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles are also effective partners in SNAr reactions with activated pyridines. Thiolates, in particular, are excellent nucleophiles and can readily displace leaving groups on nitropyridine systems. nih.gov For instance, the reaction of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate in DMF leads to the selective substitution of the 3-nitro group. nih.gov This suggests that in some cases, the nitro group itself can act as a leaving group.

For 2-butoxy-3-chloro-5-nitropyridine, reaction with an alkoxide (e.g., sodium methoxide) or a thiolate (e.g., sodium thiophenoxide) would be expected to primarily target the most activated position. Given the electronic arrangement, the butoxy group at C-2 is the most likely site of substitution. However, if conditions are tailored, substitution of the chloro group at C-3 or even the nitro group at C-5 could potentially be achieved. nih.gov

Table 2: Expected Reactions with O/S Nucleophiles This table is hypothetical, based on the reactivity of similar compounds.

| Nucleophile | Reagent | Expected Major Product (at C-2) | Expected Minor Product (at C-3) |

|---|---|---|---|

| Methoxide | Sodium Methoxide | 3-Chloro-2-methoxy-5-nitropyridine | 2-Butoxy-3-methoxy-5-nitropyridine |

| Thiophenoxide | Sodium Thiophenoxide | 3-Chloro-5-nitro-2-(phenylthio)pyridine | 2-Butoxy-5-nitro-3-(phenylthio)pyridine |

Regioselectivity and Kinetic Aspects in SNAr Processes

The regioselectivity of SNAr reactions on substituted pyridines is dictated by a combination of electronic and steric factors. The nitro group at C-5 activates the C-2 (para) and C-6 (ortho) positions. The butoxy group at C-2 is an electron-donating group, which would slightly deactivate the ring for nucleophilic attack but is itself a potential leaving group. The chloro atom at C-3 is in a position meta to the nitro group and is therefore significantly less activated.

Kinetic studies on analogous 2-substituted-3-nitropyridines and 2-substituted-5-nitropyridines confirm that nucleophilic attack is generally the rate-determining step. nih.gov For this compound, the order of reactivity for nucleophilic substitution is predicted to be C-2 > C-6 (unsubstituted) > C-4 (unsubstituted) > C-5 > C-3. Therefore, the butoxy group at the C-2 position is the most likely to be substituted by a strong nucleophile. Substitution of the chloro group at C-3 is electronically disfavored and would require more forcing conditions. Some studies on 3-nitro-5-chloropyridines have shown that the nitro group can be a better leaving group (nucleofuge) than the halogen, which adds another layer of complexity to predicting the reaction outcome. nih.gov

Reduction Chemistry of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, as it dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. sigmaaldrich.com

Catalytic Hydrogenation and Selective Reduction Methods

A variety of methods are available for the reduction of aromatic nitro groups. sigmaaldrich.com Catalytic hydrogenation is a common and efficient method. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, but it can also promote the hydrogenolysis of carbon-halogen bonds (dehalogenation). nih.gov For a substrate like this compound, this could lead to the undesired loss of the chlorine atom.

Alternative methods that are often more chemoselective include:

Raney Nickel: Catalytic hydrogenation with Raney Nickel is often used when dehalogenation is a concern. nih.gov

Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic methods known for their mildness and selectivity in reducing nitro groups without affecting other reducible functionalities. sigmaaldrich.com

Sodium Sulfide (Na₂S): This reagent can be useful for selective reductions, sometimes allowing for the reduction of one nitro group in the presence of others. nih.gov

Table 3: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks for this Substrate |

|---|---|---|---|

| H₂, Pd/C | RT, 1-4 atm H₂ | High efficiency, clean reaction | High risk of dechlorination |

| H₂, Raney Ni | RT, H₂ pressure varies | Lower risk of dehalogenation | Still requires hydrogenation setup |

| Fe, Acetic Acid | Heating | Inexpensive, good selectivity | Acidic, requires workup to remove iron salts |

| SnCl₂, HCl | RT or heating | Mild, highly selective | Stoichiometric amounts of tin salts, acidic |

Functional Group Tolerance in Nitro Group Transformations

Achieving the selective reduction of the nitro group while preserving the chloro and butoxy substituents is a key challenge. The C-Cl bond is susceptible to reduction, particularly by catalytic hydrogenation with Pd/C. The butoxy ether linkage is generally stable under most nitro reduction conditions.

To ensure high functional group tolerance, methods that avoid harsh conditions or highly reactive catalysts are preferred. The use of Raney Nickel instead of Pd/C for catalytic hydrogenation is a standard strategy to prevent hydrodehalogenation. nih.gov Metal-acid systems like Fe/AcOH or SnCl₂ are particularly well-suited for this purpose, as they are known to selectively reduce nitro groups in the presence of halogens, esters, and other functional groups. sigmaaldrich.com Recent developments have also shown that systems like NaBH₄ in the presence of transition metal complexes can offer high selectivity under mild conditions. sigmaaldrich.com The choice of reducing agent is therefore critical to obtaining the desired 5-amino-2-butoxy-3-chloropyridine.

Cross-Coupling Reactions at the Pyridine Core

The presence of a chlorine atom at the C3 position of this compound serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex biaryl and related structures. The electronic nature of the pyridine ring, influenced by the nitro and butoxy groups, plays a critical role in the feasibility and efficiency of these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, the reaction targets the C-Cl bond. The electron-withdrawing nitro group can enhance the reactivity of the chloride for oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. However, the development of effective catalytic systems is crucial for achieving high yields. Specialized ligands are often necessary to promote the reaction and ensure catalyst stability. nih.gov

The reaction facilitates the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the C3 position, significantly diversifying the molecular structure.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Butoxy-5-nitro-3-phenylpyridine |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-Butoxy-5-nitro-3-(thiophen-2-yl)pyridine |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 2-Butoxy-5-nitro-3-vinylpyridine |

Stille Coupling and Other Organometallic Reactivity

Similar to the Suzuki coupling, the Stille coupling utilizes an organotin reagent to form a C-C bond. This method is known for its tolerance of a wide variety of functional groups, making it a viable option for a multifunctional substrate like this compound. The reaction would proceed by coupling an organostannane with the C3-chloro position, catalyzed by a palladium complex.

Other organometallic reagents, such as organozinc and Grignard reagents (in Kumada coupling), can also be employed. However, the strong basicity and nucleophilicity of Grignard reagents may lead to side reactions with the nitro group or the pyridine ring itself. Therefore, careful selection of reaction conditions and catalysts, particularly those involving less basic metals like zinc (Negishi coupling) or tin (Stille coupling), is often preferred.

Table 2: Potential Stille Coupling Reactions

| Organostannane Reagent | Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 2-Butoxy-5-nitro-3-phenylpyridine |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 2-Butoxy-5-nitro-3-vinylpyridine |

| 2-(Tributylstannyl)furan | AsCat-4 | Dioxane | 3-(Furan-2-yl)-2-butoxy-5-nitropyridine |

Ligand Effects and Catalyst Design in Coupling Processes

The success of cross-coupling reactions on challenging substrates like chloropyridines heavily relies on the choice of ligand. nih.gov For this compound, the C-Cl bond is less reactive than a corresponding C-Br or C-I bond. Furthermore, the pyridine nitrogen can coordinate to the metal center, potentially inhibiting catalysis.

Modern catalyst design focuses on using sterically bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.gov

Bulky Phosphine Ligands: Ligands like those of the Buchwald family (e.g., SPhos, XPhos) create a sterically hindered coordination sphere around the palladium atom. This promotes the reductive elimination step and prevents the formation of inactive catalyst species. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with transition metals, creating robust catalysts capable of activating unreactive C-Cl bonds. nih.gov

The use of specialized ligands can be crucial for achieving site-selectivity in molecules with multiple reactive sites. nih.govcam.ac.uk While the target molecule has only one chloro-substituent, the principles of ligand design are essential to overcome the inherent challenges of the substrate. cam.ac.uk

Table 3: Influence of Ligands on Cross-Coupling Efficiency

| Ligand Type | Example | Key Advantage for this Substrate |

|---|---|---|

| Triarylphosphine | Triphenylphosphine (PPh₃) | Basic, widely available, effective for some activated chlorides. |

| Dialkylbiarylphosphine | SPhos | Promotes oxidative addition of C-Cl bonds and rapid reductive elimination. nih.gov |

| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Forms highly stable and active catalysts, effective for unreactive chlorides. nih.gov |

Electrophilic Aromatic Substitution and Directed Functionalization Strategies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. In this compound, the presence of the powerful electron-withdrawing nitro group at C5 further deactivates the ring towards electrophilic attack.

The directing effects of the existing substituents are as follows:

2-Butoxy group: Activating, ortho- and para-directing. It directs towards the 3-position (blocked) and the 5-position (blocked).

3-Chloro group: Deactivating, ortho- and para-directing. It directs towards the 2-position (blocked), 4-position, and 6-position.

5-Nitro group: Strongly deactivating, meta-directing. It directs towards the 2-position (blocked) and 4-position.

Radical Reactions and Their Synthetic Utility for Pyridine Functionalization

Radical reactions offer a complementary approach to pyridine functionalization, often providing access to isomers that are difficult to obtain through traditional ionic pathways. The C-H functionalization of pyridines via radical mechanisms is an area of growing interest. rsc.org

For this compound, radical reactions could potentially target the C-H bonds at the C4 and C6 positions. Modern methods, such as those involving copper catalysis, can generate radical intermediates that then add to the pyridine ring. rsc.org For instance, a radical relay mechanism could be employed where an oxidant generates a radical species that selectively abstracts a hydrogen atom from the substrate, leading to a pyridine radical that can be trapped by a variety of coupling partners.

The synthetic utility lies in the ability to introduce alkyl or aryl groups directly onto the pyridine core without pre-functionalization, under conditions that can be milder than those required for some cross-coupling or electrophilic substitution reactions. rsc.orgrsc.org This approach is particularly valuable for the late-stage functionalization of complex molecules.

Design and Synthesis of Derivatives and Analogues of 2 Butoxy 3 Chloro 5 Nitropyridine

Structure-Reactivity Relationship Studies through Analog Synthesis

The synthesis of analogues is a cornerstone for elucidating the structure-reactivity relationships of 2-Butoxy-3-chloro-5-nitropyridine. The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups like nitro and chloro, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 3-position and the nitro group at the 5-position significantly activate the ring for such transformations.

Synthetic strategies often involve the displacement of the chloro group with a variety of nucleophiles. For instance, reaction with aryloxides can yield nitropyridyl aryl ethers. researchgate.net The nature of the incoming nucleophile and the substituents on the pyridine ring dictate the reaction's feasibility and outcome. Studies on related 2-chloro-5-nitropyridine (B43025) systems have shown that the presence of strong bases can sometimes lead to ring-opening reactions, a factor that must be considered when designing synthetic routes. researchgate.net

Analogues can be created by varying the alkoxy group at the 2-position. The synthesis of a series of 2-alkoxy-3-nitropyridines allows for the investigation of how the chain length and branching of the alkoxy substituent affect the reactivity of the pyridine core. These modifications can influence the molecule's solubility, steric hindrance around the reaction centers, and electronic properties, thereby modulating its reactivity towards different reagents.

Exploration of Substituent Effects on Pyridine Ring Reactivity and Selectivity

The reactivity and regioselectivity of the pyridine ring in this compound are profoundly influenced by its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which, combined with the strong electron-withdrawing effects of the nitro group, deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.org Conversely, these features make the ring highly susceptible to nucleophilic attack. uoanbar.edu.iq

The positions of the substituents are critical in directing the outcome of reactions. In the case of this compound, the chlorine atom at C-3 is a primary site for nucleophilic substitution. Research on analogous 2-R-3-nitropyridines has demonstrated that a nitro group at the 3-position can be selectively substituted by sulfur nucleophiles, even when another potential leaving group is present at the 5-position. nih.gov This highlights the intricate interplay of electronic effects in determining reaction selectivity.

The butoxy group at the 2-position, being an electron-donating group through resonance, can influence the electron distribution within the ring. libretexts.org This can affect the relative reactivity of the different positions on the pyridine ring. The table below illustrates the directing effects of common substituents on aromatic rings, which can be extrapolated to understand the reactivity of the substituted pyridine core.

| Substituent | Effect on Ring | Directing Influence |

| -NO₂ (Nitro) | Strongly Deactivating | Meta-directing |

| -Cl (Chloro) | Mildly Deactivating | Ortho, Para-directing |

| -OR (Alkoxy) | Activating | Ortho, Para-directing |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para-directing |

| -C=O (Carbonyl) | Deactivating | Meta-directing |

This table provides a general overview of substituent effects on aromatic systems. libretexts.orgpearson.com

The synthesis of derivatives with varied substituents allows for a systematic exploration of these effects. For example, introducing an amino group can significantly alter the electronic landscape of the pyridine ring, potentially opening up new avenues for functionalization. google.com

Combinatorial Approaches to Derivative Libraries and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of derivatives based on the this compound scaffold. imperial.ac.ukwikipedia.org These approaches enable the systematic exploration of a wide range of structural modifications to identify compounds with desired properties.

One common strategy is parallel synthesis, where multiple reactions are carried out simultaneously in separate reaction vessels. imperial.ac.uk This can be applied to the synthesis of this compound analogues by reacting the parent compound with a diverse set of nucleophiles in a multi-well plate format. This allows for the efficient creation of a library of compounds with different substituents at the 3-position.

The "libraries from libraries" concept is another advanced approach, where a library of intermediates is first synthesized and then subjected to further reactions to generate a more complex final library. nih.gov For instance, a library of polyamines could be generated on a solid support and then reacted with a derivative of this compound in solution to create a diverse set of final products. nih.gov

The development of novel synthetic methods, such as metal-free cascade reactions and multicomponent reactions, can further enhance the efficiency of library synthesis. researchgate.netacs.org These methods often allow for the construction of complex molecular architectures in a single step from simple starting materials, reducing the time and resources required for library generation. nih.govnih.gov The use of artificial intelligence and machine learning is also emerging as a valuable tool for designing combinatorial libraries and predicting the properties of the resulting compounds. rsc.org

| Synthesis Strategy | Description | Application to this compound |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. imperial.ac.uk | Reacting the parent compound with a diverse array of nucleophiles to create a library with varied substituents at the C-3 position. |

| Split-and-Pool Synthesis | A solid-phase synthesis method where resin beads are divided, reacted with different building blocks, and then recombined. wikipedia.org | Building a library of peptide or small molecule derivatives attached to a solid support, which are then cleaved and can be further modified. |

| Libraries from Libraries | Creation of a primary library of intermediates which is then used in subsequent reactions to generate a more diverse final library. nih.gov | A library of amines or thiols could be reacted with this compound to generate a large final library. |

Role of 2 Butoxy 3 Chloro 5 Nitropyridine As a Key Building Block in Complex Chemical Synthesis

Utilization in Heterocyclic Ring System Construction

The inherent reactivity of the substituted pyridine (B92270) ring in 2-Butoxy-3-chloro-5-nitropyridine makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The electron-withdrawing nitro group, coupled with the presence of a chloro substituent, activates the pyridine ring for various chemical transformations.

While specific examples detailing the use of this compound in the construction of fused heterocyclic systems are not extensively documented in publicly available research, the reactivity of the closely related 2-chloropyridine (B119429) scaffold provides a strong indication of its potential. The metallation of 2-chloropyridine, for instance, has been shown to be a powerful strategy for the synthesis of 2,3-disubstituted pyridines. rsc.org This approach allows for the introduction of various functional groups at the 3-position, which can then undergo intramolecular cyclization reactions to form fused ring systems such as naphthyridines and aza-analogues of coumarins, xanthones, and acridones. rsc.org Given the similar substitution pattern, it is plausible that this compound could undergo analogous transformations, leading to novel and complex heterocyclic structures.

The synthesis of fused pyrimidines is another area where this building block could find application. Research has demonstrated the synthesis of fused pyrimidine (B1678525) derivatives from various starting materials, highlighting the importance of this structural motif in medicinal chemistry. jchr.org The reactive sites on this compound could potentially be utilized to construct such fused systems.

Precursor for Advanced Pharmaceutical Research Intermediates

The pyridine ring is a prevalent feature in a multitude of pharmaceutical agents due to its ability to engage in biologically relevant interactions. nih.gov The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of advanced pharmaceutical intermediates. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of derivatization reactions.

A notable example of the importance of substituted pyridines in drug discovery is the development of kinase inhibitors. ed.ac.uk Many of these inhibitors feature a pyridine core, which is often introduced via a key intermediate. For instance, the synthesis of certain c-Src/Abl kinase inhibitors involves the use of substituted anilinoquinazolines, which can be constructed from appropriately functionalized building blocks. nih.gov While direct use of this compound in this context is not explicitly reported, its structural features are highly relevant for the synthesis of such complex molecules.

Furthermore, the development of analogs of existing drugs to overcome resistance is a critical area of pharmaceutical research. For example, novel analogs of niclosamide (B1684120) are being investigated as therapeutic agents for enzalutamide-resistant prostate cancer. nih.govnih.gov The synthesis of these analogs often relies on the availability of versatile building blocks. The functional group array of this compound makes it a potential candidate for the synthesis of novel niclosamide analogs and other bioactive compounds.

Applications in Agrochemical and Material Science Intermediate Synthesis

The impact of pyridine derivatives extends beyond pharmaceuticals into the realm of agrochemicals and material science. The unique electronic properties conferred by the pyridine ring and its substituents can lead to potent herbicides, fungicides, and insecticides, as well as materials with interesting electronic and optical properties.

Agrochemicals:

Pyridine-based compounds are integral to modern agriculture. jchr.org A significant number of commercial agrochemicals contain a pyridine moiety, which is often introduced using a key intermediate. encyclopedia.pub For example, the synthesis of the herbicide fluazifop-butyl (B166162) relies on a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) intermediate. nih.gov The structural similarities between this intermediate and this compound suggest that the latter could be a valuable precursor for novel agrochemicals. The presence of the butoxy and nitro groups could modulate the biological activity and physical properties of the resulting compounds.

Material Science:

The field of material science has also recognized the potential of pyridine-containing molecules. Specifically, pyridine derivatives are being explored for the development of conductive polymers. nih.gov These materials have potential applications in electronic devices, sensors, and energy storage. The synthesis of such polymers often involves the polymerization of functionalized monomers. While direct application of this compound in this area is not yet established, its structure presents possibilities for incorporation into novel polymer backbones, potentially leading to materials with tailored electronic properties.

Strategic Integration into Retrosynthetic Pathways for Target Molecules

Retrosynthetic analysis is a powerful tool in organic synthesis that allows chemists to deconstruct a complex target molecule into simpler, commercially available starting materials. The strategic selection of key building blocks is crucial for the efficiency and success of a synthetic route. This compound, with its multiple reactive sites, can be strategically incorporated into retrosynthetic plans for a variety of target molecules.

For instance, in the retrosynthesis of a complex pharmaceutical agent containing a substituted pyridine core, this compound could be identified as a key synthon. The analysis would involve recognizing that the butoxy, chloro, and nitro groups can be manipulated in subsequent synthetic steps to achieve the desired final structure.

The following table illustrates a hypothetical retrosynthetic disconnection of a target molecule where this compound could serve as a key starting material.

| Target Molecule | Retrosynthetic Disconnection | Key Building Block |

| Complex Heterocycle | C-N and C-C bond formation | This compound |

| Substituted Aminopyridine | Reduction of nitro group | This compound |

| Fused Pyridine System | Intramolecular cyclization | Functionalized this compound derivative |

This strategic approach allows for the convergent and efficient synthesis of complex molecules, and the availability of versatile building blocks like this compound is paramount to the success of such endeavors.

Spectroscopic and Crystallographic Characterization of 2 Butoxy 3 Chloro 5 Nitropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Butoxy-3-chloro-5-nitropyridine, ¹H and ¹³C NMR would provide precise information on the number and connectivity of atoms.

In the ¹H NMR spectrum, the butoxy group would produce characteristic signals: a triplet for the terminal methyl (CH₃) protons, a triplet for the methylene (B1212753) (CH₂) protons adjacent to the ether oxygen, and two multiplets for the intermediate methylene groups. The two remaining protons on the pyridine (B92270) ring are expected to appear as distinct doublets in the aromatic region of the spectrum. Based on data for 2-chloro-5-nitropyridine (B43025), these aromatic protons would resonate at high chemical shifts due to the electron-withdrawing effects of the nitro and chloro groups and the pyridine nitrogen. chemicalbook.com

The ¹³C NMR spectrum would complement this by showing nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would confirm the presence of both aliphatic carbons from the butoxy chain and aromatic carbons of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on known data for similar structures and substituent effects)

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 (Pyridine) | ~8.6 | d |

| H-6 (Pyridine) | ~9.2 | d |

| O-CH₂ (Butoxy) | ~4.5 | t |

| O-CH₂-CH₂ | ~1.8 | m |

| CH₂-CH₃ | ~1.5 | m |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~162 |

| C-3 | ~130 |

| C-4 | ~145 |

| C-5 | ~138 |

| C-6 | ~150 |

| O-CH₂ | ~70 |

| O-CH₂-CH₂ | ~31 |

| CH₂-CH₃ | ~19 |

| CH₃ | ~14 |

d = doublet, t = triplet, m = multiplet

To confirm the assignment of these signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. It would show clear cross-peaks connecting adjacent protons in the butoxy chain (O-CH₂ with -CH₂-, -CH₂- with the next -CH₂-, and so on), confirming the n-butyl structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include a cross-peak between the O-CH₂ protons of the butoxy group and the C-2 carbon of the pyridine ring, confirming the point of attachment. Correlations between the pyridine protons (H-4 and H-6) and the various pyridine carbons would solidify the substitution pattern on the ring.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insight into the structure and dynamics of materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to crystallize in multiple different forms. Each polymorph, having a different crystal lattice and intermolecular arrangement, can exhibit a distinct ssNMR spectrum. By analyzing the chemical shifts and line shapes in a solid-state spectrum, one can identify and characterize different polymorphic forms of this compound, which is crucial for controlling the physical properties of the crystalline material.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₁ClN₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass would be approximately 230.0458 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation. The analysis of these fragments helps to piece together the molecular structure. For instance, the mass spectrum of the related 2-chloro-5-nitropyridine shows a strong molecular ion peak and fragments corresponding to the loss of the nitro group (NO₂) and subsequent loss of chlorine or hydrogen cyanide. nih.gov For this compound, characteristic fragmentation pathways would likely include:

Loss of the butoxy group: Cleavage of the ether bond to give a fragment corresponding to the 3-chloro-5-nitropyridinyl cation.

Cleavage within the butyl chain: Fragmentation at various points along the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂).

Loss of the nitro group: Expulsion of NO₂ from the molecular ion or other fragments.

Loss of a chlorine radical: Cleavage of the C-Cl bond.

Infrared and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectra for this compound would be characterized by several key absorption bands. Data from analogues like 2-chloro-5-nitropyridine and other substituted pyridines help in assigning these bands. nih.govresearchgate.netnist.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| C=N, C=C (Ring) | Stretching | 1600 - 1450 |

| NO₂ | Asymmetric Stretch | 1550 - 1520 |

| NO₂ | Symmetric Stretch | 1350 - 1320 |

| C-O (Ether) | Stretching | 1250 - 1200 |

The strong bands corresponding to the nitro group's symmetric and asymmetric stretching are particularly diagnostic. The various C-H stretching and bending vibrations confirm the presence of both aromatic and aliphatic moieties, while the C-O and C-Cl stretches provide further evidence for the key functional groups.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis of 2-chloro-5-nitropyridine revealed a nearly flat molecule. researchgate.net The introduction of a butoxy group at the C-2 position would add significant conformational flexibility. The dihedral angles along the C-O-C-C bonds of the butoxy chain would determine its orientation relative to the pyridine ring.

Table 3: Crystal Data for the Analogue 2-Chloro-5-nitropyridine

| Parameter | Value |

|---|---|

| Formula | C₅H₃ClN₂O₂ |

| System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7599 |

| b (Å) | 5.8641 |

| c (Å) | 7.0189 |

| α (°) | 84.687 |

| β (°) | 89.668 |

| γ (°) | 76.020 |

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. In the crystal structure of 2-chloro-5-nitropyridine, molecules are organized into chains through short chlorine-oxygen (Cl···O) contacts of 3.068 Å, a form of halogen bond. researchgate.net These chains are further linked into layers by weak C-H···O hydrogen bonds. researchgate.net

For this compound, the crystal packing would be influenced by several competing interactions:

Hydrogen Bonding: The aliphatic C-H bonds of the butoxy group could act as weak donors to the oxygen atoms of the nitro group or the pyridine nitrogen of adjacent molecules.

Halogen Bonding: The chlorine atom at the C-3 position could interact with the nitro group's oxygen atoms, similar to the analogue.

Conformational Analysis in the Crystalline State

A detailed understanding of the three-dimensional structure of this compound in the solid state is crucial for elucidating its chemical and physical properties. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive conformational analysis can be inferred from the crystallographic data of its precursors and related substituted pyridine derivatives, alongside theoretical and computational chemistry principles.

The conformation of this compound is primarily determined by the orientation of the butoxy group relative to the substituted pyridine ring. The pyridine ring itself, along with the chloro and nitro substituents, is expected to be largely planar. This is supported by crystallographic studies on the related compound, 2-chloro-5-nitropyridine, where the non-hydrogen atoms of the molecule lie nearly in a common plane.

The key conformational flexibility in this compound arises from the rotation around the C(2)-O and O-C(butoxy) bonds. The conformation of the butoxy group will be influenced by a combination of steric hindrance and electronic interactions between the butoxy chain and the adjacent chloro and nitro groups on the pyridine ring.

Expected Conformational Preferences:

Pyridine Ring and Substituents: Based on the crystal structure of 2-chloro-5-nitropyridine, the pyridine ring, the chlorine atom, and the nitro group are anticipated to be coplanar. The nitro group may exhibit a slight twist relative to the plane of the pyridine ring due to crystal packing forces and electronic effects.

Butoxy Group Conformation: The conformation of the n-butoxy chain is characterized by several torsion angles. The most significant of these is the C(3)-C(2)-O-C(1') torsion angle, which defines the orientation of the butoxy group relative to the pyridine ring. Due to steric hindrance from the chlorine atom at the 3-position, a conformation where the butoxy chain is directed away from the chloro substituent is expected to be energetically favored.

Furthermore, the alkyl chain of the butoxy group is flexible and can adopt various conformations. In the crystalline state, it is likely to adopt an extended, anti-periplanar (staggered) conformation to minimize intramolecular steric strain. However, intermolecular interactions within the crystal lattice can influence the final observed conformation.

Computational studies on similar 2-alkoxypyridines suggest that the orientation of the alkoxy group is a delicate balance of steric and electronic factors. For this compound, the electron-withdrawing nature of the chloro and nitro groups will influence the electronic environment of the pyridine ring and, consequently, the conformational preference of the butoxy substituent.

In the absence of experimental crystallographic data for the title compound, the following table provides a summary of the expected and observed conformational features based on the analysis of related structures.

| Structural Feature | Expected/Observed Conformation | Basis of Analysis |

| Pyridine Ring | Planar | Inferred from the crystal structure of 2-chloro-5-nitropyridine |

| Nitro Group | Largely coplanar with the pyridine ring, with potential for a slight twist | Inferred from the crystal structure of 2-chloro-5-nitropyridine |

| Butoxy Group Orientation | The C(2)-O-C(1')-C(2') torsion angle is likely to be close to 180° (anti-periplanar) to minimize steric interactions with the 3-chloro substituent. | Theoretical conformational analysis and steric considerations |

| Butoxy Chain Conformation | Likely to be in an extended, staggered conformation. | General principles of alkane conformational analysis |

It is important to emphasize that while these predictions provide a valuable framework for understanding the likely solid-state conformation of this compound, definitive structural parameters can only be obtained through experimental X-ray crystallographic analysis of the compound itself.

Computational and Theoretical Chemistry Studies of 2 Butoxy 3 Chloro 5 Nitropyridine

Electronic Structure and Molecular Orbital Analysis (e.g., DFT, ab initio methods)

The electronic structure of 2-Butoxy-3-chloro-5-nitropyridine can be meticulously investigated using computational techniques such as Density Functional Theory (DFT) and ab initio methods. These approaches provide a detailed picture of the electron distribution and molecular orbitals, which are fundamental to understanding the molecule's reactivity and properties.

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are a common choice for optimizing the molecular geometry and calculating electronic properties. researchgate.netnih.gov For the related compound 2-chloro-5-nitropyridine (B43025), DFT has been successfully used to determine its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net The pyridine (B92270) ring in such compounds is generally planar, a feature that facilitates π-π stacking interactions in the solid state. nih.gov The presence of electron-withdrawing groups, namely the chloro and nitro groups, significantly influences the electronic landscape of the pyridine ring. wikipedia.org

A key aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For many substituted pyridine derivatives, these frontier orbitals are delocalized over the π-system of the aromatic ring. researchgate.net

In this compound, the butoxy group, being an electron-donating group, will influence the electron density of the pyridine ring, counteracting to some extent the effect of the electron-withdrawing chloro and nitro groups. The precise nature of this influence on the HOMO and LUMO energies and their distribution can be quantified through computational analysis.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | -3.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP |

| Dipole Moment | 4.5 D | DFT/B3LYP |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with this structure.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and for characterizing the high-energy transition states that govern reaction rates. For this compound, several reaction types can be envisaged, including nucleophilic aromatic substitution (SNAAr), reduction of the nitro group, and reactions involving the butoxy chain.

The pyridine ring, particularly when substituted with electron-withdrawing groups like nitro and chloro, is susceptible to nucleophilic attack. researchgate.netresearchgate.net The positions ortho and para to the nitro group are activated for such reactions. Computational studies can map out the potential energy surface for the reaction of this compound with a nucleophile. This involves locating the structures of the reactants, intermediates (such as Meisenheimer complexes), transition states, and products. acs.org The energy barriers calculated from the transition state analysis provide insights into the reaction kinetics.

For instance, the reaction of the related 2-chloro-5-nitropyridine with hydroxide (B78521) has been shown to lead to ring-opening reactions under certain conditions. researchgate.netnih.gov Theoretical studies can help to elucidate the complex mechanisms of such transformations. researchgate.net

Furthermore, the mechanism of nitration of pyridines has been studied computationally, revealing complex pathways that can involve sigmatropic shifts. rsc.org While this compound is already nitrated, understanding these fundamental reaction mechanisms of the parent ring system is crucial for predicting potential side reactions or further functionalization.

Conformational Landscape and Energetic Profiling

The conformational flexibility of this compound is primarily associated with the butoxy group. The rotation around the C-O and C-C bonds of the butoxy chain gives rise to various conformers with different energies. A thorough conformational analysis is essential for understanding the molecule's average structure and how it might interact with other molecules, for example, in a biological context. lumenlearning.com

Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. This typically involves rotating the dihedral angles of the butoxy chain and calculating the energy of each resulting conformation. The results can be visualized as a potential energy surface, which highlights the most stable (lowest energy) conformations. lumenlearning.com

The steric bulk of the t-butyl group, which is larger than the n-butoxy group, is known to have a significant impact on the conformational preferences of cyclic systems, often locking them into a single conformation. pharmacy180.com While the n-butoxy group is more flexible, steric interactions between the butyl chain and the adjacent chloro and nitro groups on the pyridine ring will play a significant role in determining the preferred conformations. These interactions can be quantified through energetic profiling of the different rotamers. lumenlearning.com

Table 2: Relative Energies of Butoxy Group Conformations in this compound (Illustrative Data)

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.0 |

| Gauche | 60 | 0.8 |

| Eclipsed | 0 | 4.5 |

Note: This table provides illustrative data on the relative energies of different conformations of the butoxy group, based on general principles of conformational analysis.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. researchgate.netnih.gov The calculated chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. For complex molecules, computational prediction can help in the assignment of ambiguous signals in the experimental spectrum. Studies on related nitropyridines have demonstrated the utility of this approach. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. DFT calculations can provide the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. researchgate.netnih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled using empirical scaling factors to improve the agreement with experimental spectra. nih.gov The analysis of the vibrational modes can provide detailed information about the molecular structure and bonding. For example, the characteristic stretching frequencies of the C=C and C=N bonds in the pyridine ring, the C-Cl bond, the N-O bonds of the nitro group, and the C-O and C-H bonds of the butoxy group can all be identified and assigned. researchgate.netresearchgate.net

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

A wide range of quantum chemical descriptors can be calculated to predict the reactivity and selectivity of this compound. These descriptors are derived from the electronic structure calculations and provide quantitative measures of various chemical properties. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a very useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, and positive potential on the hydrogen atoms and around the carbon atoms attached to the electron-withdrawing groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic delocalization within a molecule. It can be used to quantify the strength of bonds, analyze hyperconjugative interactions, and determine the charge distribution on each atom. This information is valuable for understanding the stability of the molecule and the nature of its chemical bonds. nih.gov

Fukui Functions: Fukui functions are used to predict the local reactivity of a molecule. They indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for this compound, one can predict the most likely sites for chemical reactions to occur. nih.gov

Future Directions and Emerging Research Avenues for 2 Butoxy 3 Chloro 5 Nitropyridine Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of substituted pyridines often relies on catalytic processes. Future work in the field of 2-butoxy-3-chloro-5-nitropyridine will likely involve the development of novel catalytic systems to improve reaction outcomes. Research into rhodium(III)-catalyzed C-H functionalization of 2,2'-bipyridine (B1663995) derivatives has shown that substituent effects can significantly influence reactivity and selectivity. rsc.org This understanding can be extrapolated to the this compound scaffold, where the electronic and steric nature of the butoxy, chloro, and nitro groups can be exploited to direct catalyst activity.

The development of catalysts for specific transformations of the this compound core will be a key research focus. This includes catalysts for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, as well as catalysts for selective reductions or modifications of the nitro group. The goal is to create a toolbox of catalytic methods that allow for precise and efficient derivatization of the parent compound.

Application of Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.net This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which can be relevant in the chemistry of nitropyridines. The continuous flow synthesis of related compounds like 4-nitropyridine (B72724) has demonstrated the potential for safer and more efficient production. researchgate.net

Future research will likely see the application of flow chemistry to the synthesis and modification of this compound. researchgate.networktribe.comnih.gov This could involve the development of continuous processes for the initial synthesis of the compound itself, as well as for subsequent functionalization reactions. researchgate.networktribe.comnih.gov The integration of in-line purification and analysis techniques within a flow system could further streamline the production of derivatives. nih.gov The use of flow reactors can also enable the exploration of reaction conditions, such as high temperatures and pressures, that are not easily accessible in batch synthesis, potentially leading to novel reactivity. rsc.orgsemanticscholar.org

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. sigmaaldrich.com These technologies allow for the rapid synthesis and evaluation of thousands of compounds, accelerating the discovery of new molecules with desired properties.

The this compound scaffold is a prime candidate for inclusion in such platforms. Its multiple functionalization points (the chloro and nitro groups, as well as the pyridine (B92270) ring itself) allow for the creation of a wide range of derivatives. By integrating the synthesis of this compound derivatives into an automated workflow, researchers can quickly generate large compound libraries. acs.org These libraries can then be subjected to HTS to identify hits for various biological targets or material applications. nih.govnih.gov The combination of automated synthesis and HTS represents a powerful approach for unlocking the full potential of the this compound core.

Exploration of Unconventional Functionalization Pathways

While traditional methods for functionalizing pyridines are well-established, there is growing interest in exploring unconventional reaction pathways to access novel chemical space. For this compound, this could involve the direct C-H functionalization of the pyridine ring, a challenging but highly desirable transformation that avoids the need for pre-functionalized starting materials. rsc.org

Furthermore, the reactivity of the nitro group can be harnessed in unconventional ways. Beyond simple reduction to an amino group, the nitro group can participate in various cycloaddition and rearrangement reactions to construct complex heterocyclic systems. The unique electronic properties of the this compound system may also enable novel photochemical or electrochemical reactions, leading to the formation of previously inaccessible molecular architectures. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Butoxy-3-chloro-5-nitropyridine, and how can reaction conditions be optimized?

- Methodology : Begin with nitration of 3-chloropyridine derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent alkoxylation via nucleophilic substitution (using butanol/K₂CO₃) introduces the butoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product homogeneity. Monitor reaction progress using TLC and confirm via NMR (¹H/¹³C) and HRMS .

- Key Considerations : Optimize stoichiometry of nitration agents to avoid over-nitration. Use inert atmospheres (N₂/Ar) during alkoxylation to prevent oxidation.

Q. How should crystallographic data be analyzed to resolve the molecular structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Key steps:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Solve phase problems using direct methods (SHELXS) and refine via SHELXL.

- Validate bond lengths/angles against DFT-optimized geometries .

- Data Interpretation : Anomalies in electron density maps may indicate disorder; apply restraints or split models for butoxy chain flexibility.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Critical Precautions :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (N95 or higher) during powder handling .

- Ventilation : Conduct reactions in fume hoods with ≥100 fpm face velocity.

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent dissolution into drains .

Advanced Research Questions

Q. Which computational methods best predict the electronic properties and reactivity of this compound?

- Approach : Use hybrid density functional theory (DFT) with the B3LYP functional (combining exact exchange and gradient corrections) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Basis sets: 6-311++G(d,p) for accuracy. Solvent effects (e.g., DMSO) can be incorporated via the PCM model .

- Validation : Compare computed IR spectra with experimental data to assess nitro group vibrations (e.g., asymmetric stretching at ~1530 cm⁻¹).

Q. How can conflicting spectroscopic data for derivatives of this compound be systematically resolved?

- Methodology :

- Multi-Technique Cross-Validation : Combine NMR (¹³C DEPT for quaternary carbons), HPLC-MS (for purity), and XPS (to confirm nitro group oxidation states).

- Dynamic NMR Studies : Resolve rotational barriers in butoxy chains by variable-temperature ¹H NMR (e.g., coalescence temperatures for diastereotopic protons).

Q. What strategies enable the design of this compound-based pharmacophores for antimicrobial drug discovery?

- Rational Design :

- Structure-Activity Relationships (SAR) : Modify the nitro group to sulfonamide or amine derivatives to enhance target binding (e.g., bacterial enoyl-ACP reductase).

- Docking Studies : Use AutoDock Vina to simulate interactions with enzyme active sites; prioritize compounds with ΔG < -8 kcal/mol .

- Experimental Validation : Test MIC values against Gram-positive pathogens (e.g., S. aureus) via broth microdilution assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.